![molecular formula C13H17ClO2 B15257335 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane](/img/structure/B15257335.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane is an organic compound with the molecular formula C13H17ClO2. It is a derivative of oxolane, featuring both benzyloxy and chloromethyl functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method includes the reaction of benzyloxy alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of benzyl-substituted oxolanes.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane involves its interaction with nucleophiles and electrophiles in chemical reactions. The benzyloxy group can participate in electron-donating interactions, while the chloromethyl group acts as an electrophilic center, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzyl chloride: Similar structure but lacks the oxolane ring.
3-(Benzyloxy)-4-methylphenylboronic acid: Contains a boronic acid group instead of a chloromethyl group.
2-Benzyloxy-5-methylphenylboronic acid pinacol ester: Features a pinacol ester group.
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane is unique due to the presence of both benzyloxy and chloromethyl groups on an oxolane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17ClO2/c14-9-13(6-7-15-10-13)11-16-8-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
MSGLNPNCJMEHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


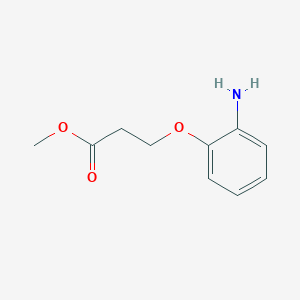
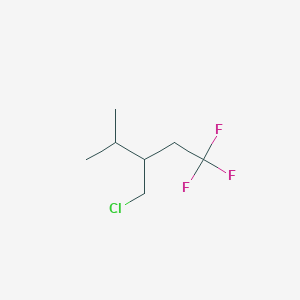
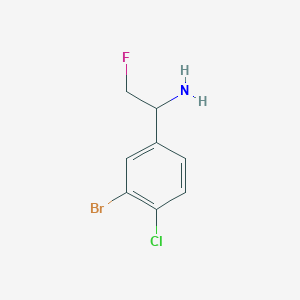
![N-[(3-Formylphenyl)methyl]butanamide](/img/structure/B15257268.png)
![4-[(5-Methylthiophen-3-yl)methylidene]piperidine](/img/structure/B15257270.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)
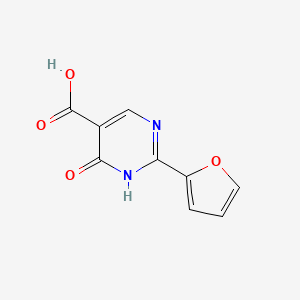
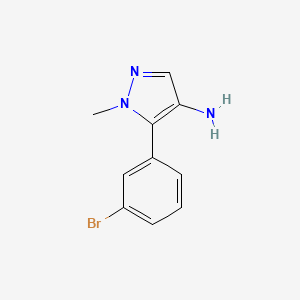


![2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B15257318.png)
![(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
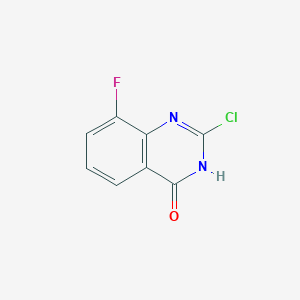
![6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B15257346.png)
